3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide is a complex organic compound with the molecular formula C18H13Cl2NO3S2 It is characterized by the presence of a thiophene ring, a sulfonyl group, and two chlorinated phenyl groups
Scientific Research Applications
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the thiophene ring is reacted with a chlorobenzyl halide.
Formation of the carboxamide group: This is typically achieved through the reaction of the intermediate with an amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorinated phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- 3-[(4-methylbenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
- 3-[(4-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
Uniqueness
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide is unique due to the presence of both chlorinated phenyl groups and a sulfonyl group, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S2/c19-13-3-1-12(2-4-13)11-26(23,24)16-9-10-25-17(16)18(22)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGSKFKJFBKJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.